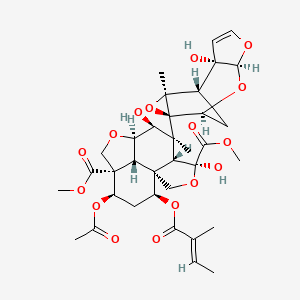

Azadirachtin

Description

Properties

IUPAC Name |

dimethyl (1S,4S,5R,6S,7S,8R,11S,12R,14S,15R)-12-acetyloxy-4,7-dihydroxy-6-[(1S,2S,6S,8S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4,11-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H44O16/c1-8-15(2)24(38)49-18-12-19(48-16(3)36)32(26(39)43-6)13-46-21-22(32)31(18)14-47-34(42,27(40)44-7)25(31)29(4,23(21)37)35-20-11-17(30(35,5)51-35)33(41)9-10-45-28(33)50-20/h8-10,17-23,25,28,37,41-42H,11-14H2,1-7H3/b15-8+/t17-,18+,19-,20+,21-,22-,23-,25+,28+,29-,30+,31+,32+,33+,34+,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNJWQUOZFUQQJ-NDAWSKJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)(C(=O)OC)O)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]14CO[C@@]([C@H]4[C@]([C@@H]3O)(C)[C@@]56[C@@H]7C[C@H]([C@@]5(O6)C)[C@]8(C=CO[C@H]8O7)O)(C(=O)OC)O)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H44O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0037497 | |

| Record name | Azadirachtin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

720.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow-green solid; [HSDB] | |

| Record name | Azadirachtin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3781 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

Flash point > 58 °C, >137 °F (Closed cup) | |

| Record name | Azadirachtin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3781 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AZADIRACHTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Readily soluble in ethanol, diethyl ether, acetone, and chloroform. Insoluble in hexane., In water, 0.26 g/L at 25 °C | |

| Record name | AZADIRACHTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.7X10-11 mm Hg at 25 °C | |

| Record name | AZADIRACHTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Microcrystalline powder, Yellow green powder | |

CAS No. |

11141-17-6 | |

| Record name | Azadirachtin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11141-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azadirachtin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011141176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azadirachtin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZADIRACHTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4U1SAF85H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AZADIRACHTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

154-158 °C | |

| Record name | AZADIRACHTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Architecture of a Natural Insecticide: A Technical Guide to the Azadirachtin Biosynthesis Pathway in Azadirachta indica

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azadirachtin, a highly oxidized tetranortriterpenoid limonoid, stands as one of the most potent and complex natural insecticides discovered.[1][2][3] Isolated from the seeds of the neem tree, Azadirachta indica, this secondary metabolite exhibits a broad spectrum of activity against hundreds of insect species, primarily acting as an antifeedant and growth regulator by disrupting hormonal balance.[1][4][5] Despite its commercial importance and decades of research, the complete biosynthetic pathway of this compound remains partially unelucidated, presenting a significant challenge and a compelling opportunity for metabolic engineering and synthetic biology.[1][6] This technical guide provides an in-depth overview of the current understanding of the this compound biosynthesis pathway, detailing the precursor pathways, key enzymatic steps, proposed intermediates, and relevant quantitative data. It also includes detailed experimental protocols for the analysis of key genes and metabolites, intended to serve as a comprehensive resource for professionals in the field.

The Core Biosynthetic Pathway: From Simple Sugars to a Complex Limonoid

The construction of this compound is a multi-stage process that begins with the fundamental building blocks of isoprenoids and proceeds through a complex series of cyclizations, oxidations, and rearrangements. The pathway can be broadly divided into three major phases: the synthesis of the C5 isoprene units, the formation of the C30 triterpenoid backbone, and the extensive downstream modifications leading to the final molecule.

Upstream Pathway: The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways

Like all terpenoids, the biosynthesis of this compound originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[7][8] In higher plants, two distinct pathways operating in different cellular compartments are responsible for producing IPP and DMAPP:

-

The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway is traditionally associated with the synthesis of sesquiterpenes, triterpenes, and sterols.[1] Feeding experiments with labeled precursors have confirmed that the MVA pathway is the primary source for the isoprenoid units that constitute the limonoid skeleton of this compound.[9][10]

-

The Methylerythritol Phosphate (MEP) Pathway: Situated in the plastids, the MEP pathway typically supplies precursors for mono-, di-, and tetraterpenoids.[8]

The key enzymes involved in these precursor pathways are well-established and serve as foundational targets for understanding the overall flux towards this compound.[8]

Triterpenoid Backbone Formation

The cytosolic IPP and DMAPP are sequentially condensed to form larger prenyl pyrophosphates. Two molecules of farnesyl pyrophosphate (FPP; C15) are joined head-to-head by squalene synthase (SQS) to produce squalene (C30). This linear hydrocarbon is then epoxidized by squalene epoxidase (SQLE) to form 2,3-oxidosqualene, a critical branch-point intermediate.[1][7]

The first committed step in limonoid biosynthesis is the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by a specific oxidosqualene cyclase (OSC).[1][9] In A. indica, the identified OSC, tirucalla-7,24-dien-3β-ol synthase (AiOSC1), produces the triterpene scaffold tirucallol.[1][6][9] Tirucallol is believed to be the direct precursor to neem triterpenoids.[2][4] It undergoes an allylic isomerization to form butyrospermol, which then rearranges via a Wagner-Meerwein shift to yield apotirucallol, another key intermediate in the proposed pathway.[4]

Downstream Modifications: The Putative Path to this compound

The conversion of the initial C30 triterpenoid scaffold into the highly complex C-seco-limonoid structure of this compound involves an extensive series of tailoring reactions. This part of the pathway is the least understood, and the sequence of events is largely hypothetical, based on the structures of other co-occurring limonoids like nimbin, salannin, and azadirone.[1][2][4]

The proposed key transformations include:

-

Oxidations and Rearrangements: A cascade of oxidative reactions, primarily catalyzed by Cytochrome P450 monooxygenases (CYPs), modifies the triterpenoid backbone.[1][6] These oxidations lead to the formation of the protolimonoid melianol and subsequently to intermediates like azadirone and azadiradione.[4][9]

-

Ring Cleavage: The formation of C-seco-limonoids like nimbin involves the oxidative cleavage of the C-ring of the steroid nucleus.[4]

-

Functional Group Modifications: Numerous other enzymes, including acyltransferases (ACTs), dehydrogenases (ADHs), and esterases (ESTs), are predicted to be involved in adding the diverse functional groups (enol ether, acetal, hemiacetal, esters) characteristic of this compound.[1][5]

The following diagram illustrates the currently understood and hypothesized pathway for this compound biosynthesis.

Quantitative Insights into this compound Biosynthesis

While the complete pathway remains under investigation, transcriptomic and metabolomic studies have provided valuable quantitative data, offering clues into pathway regulation and bottlenecks. Gene expression analyses, in particular, have identified numerous candidate genes that are differentially expressed in tissues with high this compound accumulation.[11]

Table 1: this compound Content in A. indica Tissues and Extracts

| Sample Source | Extraction Method | This compound Concentration | Reference |

| Neem Seed Kernels | Methanol (Cold Press) | 2478 ppm (µg/g) | [12] |

| Neem Seed Kernels | Methanol (Soxhlet) | 1470 ppm (µg/g) | [12] |

| Neem Seed Kernels | Hexane (Soxhlet) | 1045 mg/kg | [13] |

| Neem Fruit (Stage FS3) | Not specified | Highest accumulation vs. Leaf | [11] |

| Neem Leaf | Not specified | Not detected | [11] |

| Commercial Formulation I | ELISA | 300 ± 5 ppm | [14] |

| Commercial Formulation III | ELISA | 2000 ± 35 ppm | [14] |

Table 2: Candidate Genes Implicated in this compound Biosynthesis

| Gene/Enzyme Family | Number Identified (Example Study) | Proposed Role | Reference |

| Terpene Synthase (TPS) | 70 genes | Terpenoid backbone modification | [1] |

| Cytochrome P450 (CYP) | 355 genes | Oxidative modifications, ring cleavage | [1] |

| Oxidosqualene Cyclase (OSC) | 22 unigenes (includes OSC) | First committed step, scaffold formation | [1] |

| Acyltransferase (ACT) | 34 genes (in clusters) | Ester functional group addition | [5] |

| Alcohol Dehydrogenase (ADH) | 22 unigenes (includes ADH) | Oxidation/Reduction reactions | [1] |

| Esterase (EST) | 22 unigenes (includes EST) | Ester functional group modification | [1] |

Note: The number of genes identified can vary significantly between studies depending on the sequencing depth, annotation pipeline, and tissues analyzed.

Experimental Protocols

Advancing the understanding of this compound biosynthesis requires robust and reproducible experimental methods. This section provides detailed protocols for two key analyses: quantification of this compound via HPLC and analysis of gene expression via qRT-PCR.

Protocol: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is synthesized from established methods for the quantification of this compound in plant extracts and commercial formulations.[15][16][17]

1. Sample Preparation and Extraction: a. Plant Tissue (Seeds/Kernels): i. Grind 10g of neem seed kernels into a fine powder. ii. Defat the powder by extraction with n-hexane in a Soxhlet apparatus for 6 hours.[14] iii. Air-dry the defatted powder. iv. Extract the defatted powder with methanol (e.g., 3 x 50 mL portions) for 6 hours.[14] v. Pool the methanol extracts and evaporate the solvent under vacuum using a rotary evaporator. b. Cleanup (Liquid-Liquid Partitioning): i. Re-dissolve the dried extract in a 95% aqueous methanol solution. ii. Perform a partition against petroleum ether to remove remaining non-polar compounds. Discard the ether phase. iii. Perform a subsequent partition of the aqueous methanol phase against ethyl acetate. Collect the ethyl acetate fraction, which contains the this compound.[14] c. Final Preparation: i. Evaporate the ethyl acetate fraction to dryness. ii. Reconstitute the final residue in a known volume of HPLC-grade acetonitrile or methanol for analysis.[4][17] iii. Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC-UV Analysis: a. Instrument: HPLC system with a UV detector. b. Column: C18 reversed-phase column (e.g., Spherisorb C-18 ODS, 5 µm).[17] c. Mobile Phase: Isocratic elution with a water:acetonitrile mixture. A common ratio is 27.5:72.5 (v/v).[15][16] d. Flow Rate: 1.0 mL/min.[15][16] e. Column Temperature: 45°C (maintaining a stable temperature is critical).[15][16] f. Detection Wavelength: 215 nm.[15][16] g. Injection Volume: 20 µL.[16] h. Quantification: Prepare a standard curve using a certified this compound standard. Calculate the concentration in the sample by comparing its peak area to the standard curve.

Protocol: Gene Expression Analysis by Quantitative Real-Time RT-PCR (qRT-PCR)

This protocol outlines the steps for measuring the expression levels of candidate genes involved in this compound biosynthesis, based on standard molecular biology techniques.[11][18][19]

1. Total RNA Isolation: a. Collect fresh A. indica tissue (e.g., developing seeds, leaves) and immediately flash-freeze in liquid nitrogen to preserve RNA integrity. b. Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle. c. Isolate total RNA using a CTAB-based method or a commercial plant RNA isolation kit, which are often preferred to manage the high levels of polysaccharides and polyphenols in neem tissues.[18] d. Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and by visualizing ribosomal RNA bands on an agarose gel.

2. cDNA Synthesis (Reverse Transcription): a. Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA. b. Synthesize first-strand cDNA using a reverse transcriptase enzyme (e.g., M-MuLV or SuperScript) and oligo(dT) primers or random hexamers. Follow the manufacturer's protocol for the specific kit used.[19]

3. Primer Design and Validation: a. Design gene-specific primers for your target genes (e.g., AiOSC1, candidate CYPs) and a stable reference gene (e.g., elongation factor 1-alpha, eEF-1α).[18] Primers should typically amplify a product of 100-200 bp. b. Validate primer efficiency by running a standard curve with a serial dilution of cDNA. An efficient reaction should have an amplification factor close to 2.

4. Quantitative Real-Time PCR (qPCR): a. Prepare the qPCR reaction mix. A typical 20 µL reaction includes:

- 10 µL of 2x SYBR Green Master Mix

- 1 µL of forward primer (10 µM)

- 1 µL of reverse primer (10 µM)

- 2 µL of diluted cDNA template

- 6 µL of nuclease-free water b. Run the reaction on a real-time PCR cycler. A standard thermal profile is:

- Initial denaturation: 95°C for 10 min

- 40 cycles of: 95°C for 15 s, 60°C for 30 s, 72°C for 30 s[18]

- Melt curve analysis to confirm product specificity. c. Perform all reactions in triplicate (technical replicates) for each biological sample.[11]

5. Data Analysis: a. Determine the quantification cycle (Cq or Ct) for each reaction. b. Calculate the relative expression of the target gene using the comparative Cq (2-ΔΔCq) method.[11] This involves normalizing the Cq value of the target gene to the reference gene (ΔCq) and then to a control sample (ΔΔCq).

Conclusion and Future Perspectives

The biosynthesis of this compound is a testament to the intricate metabolic capabilities of plants. While the upstream pathway leading to the triterpenoid scaffold is well-defined, the downstream pathway remains a significant "black box." The advent of 'omics' technologies, including genomics, transcriptomics, and metabolomics, has been instrumental in identifying a large number of candidate genes potentially involved in the final tailoring steps.[1][20] Future research must focus on the functional characterization of these candidate enzymes, particularly the numerous cytochrome P450s and transferases.[1] A combination of in-vitro enzyme assays, heterologous expression in microbial hosts, and advanced analytical chemistry will be required to piece together the remaining steps of this complex puzzle. Successfully elucidating the complete pathway will not only be a landmark achievement in natural product chemistry but will also pave the way for the heterologous production of this compound, ensuring a sustainable supply of this invaluable biopesticide.

References

- 1. Deciphering the key pathway for triterpenoid biosynthesis in Azadirachta indica A. Juss.: a comprehensive review of omics studies in nature’s pharmacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of this compound – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]

- 3. ijcrt.org [ijcrt.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Genomic Analysis Based on Chromosome-Level Genome Assembly Reveals an Expansion of Terpene Biosynthesis of Azadirachta indica [frontiersin.org]

- 6. Identification of key enzymes responsible for protolimonoid biosynthesis in plants: Opening the door to this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. dspace.ncl.res.in:8080 [dspace.ncl.res.in:8080]

- 11. Transcriptome and metabolite analyses in Azadirachta indica: identification of genes involved in biosynthesis of bioactive triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. colpos.mx [colpos.mx]

- 13. synapse.koreamed.org [synapse.koreamed.org]

- 14. scispace.com [scispace.com]

- 15. scispace.com [scispace.com]

- 16. An HPLC method for determination of this compound residues in bovine muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Comprehensive analyses of genomes, transcriptomes and metabolites of neem tree - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Gene expression profiling analysis reveals a crucial gene regulating metabolism in adventitious roots of neem (Azadirachta indica) - RSC Advances (RSC Publishing) [pubs.rsc.org]

Discovery and isolation of Azadirachtin from neem seeds

An In-depth Technical Guide to the Discovery and Isolation of Azadirachtin from Neem Seeds

Abstract

This compound, a highly oxidized tetranortriterpenoid limonoid, is the principal bioactive secondary metabolite of the neem tree, Azadirachta indica.[1] Renowned for its potent insecticidal, antifeedant, and growth-regulating properties, it stands as a cornerstone of modern botanical biopesticides.[2] The journey from its discovery to the development of efficient isolation protocols has been a multi-decade endeavor, driven by its complex chemical structure and significant commercial interest. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound from neem seeds, tailored for researchers, scientists, and drug development professionals. It details the seminal early work, presents a classic, robust experimental protocol, and summarizes quantitative data on extraction yields and purity. Furthermore, it visualizes the core experimental workflow and the primary mechanism of action through its disruption of insect endocrine signaling pathways.

Discovery and Early Isolation

The insecticidal properties of the neem tree have been known in traditional Indian agriculture for centuries. However, the isolation of the specific compound responsible for these effects was a significant scientific challenge. The breakthrough came in 1968 when J. H. Butterworth and E. D. Morgan first isolated a substance from neem seeds that powerfully suppressed feeding in the desert locust (Schistocerca gregaria).[3] They named this complex, steroid-like molecule This compound .

Their initial isolation procedure, while groundbreaking, was laborious. It involved grinding neem seeds, followed by extraction with ethanol. The crude extract was then subjected to a series of solvent partitions and column chromatography steps to yield the pure compound. This pioneering work laid the foundation for all subsequent research into this compound's chemistry and biological activity.

Physicochemical Properties of this compound

This compound is a structurally complex molecule, which made its characterization and synthesis exceptionally difficult.[4] Its key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₃₅H₄₄O₁₆ | [1] |

| Molar Mass | 720.721 g·mol⁻¹ | [1] |

| Appearance | White, microcrystalline material or colorless glass | [5] |

| Melting Point | ~160 °C | [6] |

| Key Structural Features | Highly oxidized tetranortriterpenoid, multiple oxygen bridges, esters, epoxyfuran ring.[2] | |

| Solubility | Soluble in polar organic solvents like methanol, ethanol, and ethyl acetate; low solubility in non-polar solvents like hexane.[7] | |

| Biodegradability | Degrades within 100 hours when exposed to light and water.[1] |

Methodologies for Isolation and Purification

The concentration of this compound is highest in the kernels of neem seeds, typically ranging from 0.2% to 0.8% by weight.[1][7] The isolation process aims to efficiently extract and then purify this compound from the complex matrix of other limonoids, fatty acids, and oils present in the seed.[8]

General Experimental Workflow

The overall process for isolating this compound involves several key stages: preparation of the neem kernels, removal of the fatty oil content (defatting), extraction of the active compounds with a polar solvent, partitioning to remove impurities, and finally, chromatographic purification to yield pure this compound.

Caption: Generalized workflow for the isolation of this compound from neem seeds.

Detailed Experimental Protocol: Simplified Isolation Procedure

This protocol is based on the improved and simplified method described by Schroeder and Nakanishi (1987), which provides high yields and purity.[5][9]

1. Seed Preparation and Defatting:

-

Objective: To remove the bulk of neem oil, which simplifies subsequent extractions.

-

Procedure:

-

Start with 2.0 kg of neem seed kernels.[10]

-

Grind the kernels in a blender with an equal volume of n-hexane. Caution: Use an explosion-proof blender due to the flammability of hexane.[9]

-

Allow the suspension to settle, then filter under vacuum to separate the hexane-oil mixture from the seed cake.

-

Repeat the hexane extraction process on the seed cake four more times to ensure exhaustive removal of fats. This step is critical for achieving high yields in the subsequent extraction.[5]

-

Air-dry the resulting defatted seed cake to remove residual hexane.

-

2. Ethanolic Extraction:

-

Objective: To extract this compound and other polar limonoids from the defatted seed cake.

-

Procedure:

-

Extract the defatted seed cake with 95% ethanol (EtOH).[9]

-

Perform the extraction multiple times (e.g., 3-4 times) with fresh solvent to ensure complete recovery of the target compounds.

-

Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a dark, semi-solid residue.

-

3. Liquid-Liquid Partitioning:

-

Objective: To remove remaining non-polar impurities.

-

Procedure:

-

Dissolve the semi-solid residue in 95% aqueous methanol (MeOH).[9]

-

Partition this solution against petroleum ether or hexane.[9][10] The more polar this compound will remain in the aqueous methanol layer, while less polar compounds will move to the petroleum ether/hexane layer.

-

Discard the non-polar solvent layer. Repeat the partitioning step 2-3 times.

-

Concentrate the aqueous methanol layer in vacuo to yield a powdered extract enriched with this compound.

-

4. Chromatographic Purification:

-

Objective: To separate this compound from other structurally similar limonoids.

-

Procedure (Flash Chromatography):

-

Prepare a flash chromatography column packed with silica gel (e.g., 230-460 mesh).[9]

-

Dissolve the enriched powder in a minimal amount of the starting mobile phase.

-

Elute the column with a solvent gradient, typically starting with a less polar mixture and gradually increasing polarity. A common system is a gradient of ethyl acetate (EtOAc) in hexane or chloroform-acetonitrile.[5][9]

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC). This compound can be visualized with a vanillin-sulfuric acid spray reagent.[9]

-

Combine the fractions containing pure this compound. At this stage, the purity is often 70-80%.[5]

-

5. Final Purification (Crystallization):

-

Objective: To obtain highly pure, crystalline this compound.

-

Procedure:

-

Dissolve the combined, semi-pure fractions from chromatography in carbon tetrachloride (CCl₄) with gentle heating.[5][9]

-

Allow the solution to cool slowly. This compound will precipitate as a white, microcrystalline solid.[5]

-

Filter the crystals and dry them under vacuum.

-

For ultimate purity (>99%), preparative High-Performance Liquid Chromatography (HPLC) can be employed.[10][11]

-

Quantitative Data: Extraction and Purity

The efficiency of this compound isolation is highly dependent on the chosen solvent and extraction method. Alcohol-based solvents are generally preferred for their high extraction yields.[4][7]

Table 1: Comparison of Extraction Methods and Solvents

| Extraction Method | Solvent System | Source Material | This compound Yield / Concentration | Reference |

| Soxhlet Extraction | n-Hexane:Ethanol (50:50) | Neem Seeds | 1045 mg/kg | [12] |

| Soxhlet Extraction | Methanol (MeOH) | Neem Seeds | 1470 ppm | [13] |

| Cold Press | Methanol (MeOH) | Neem Seeds | 2478 ppm | [13] |

| Supercritical CO₂ | CO₂ with Methanol entrainer | Neem Seed Kernel | 0.37% | [14] |

| Multi-stage Dynamic | Methanol (MeOH) | Neem Seeds | 3.86 mg/g | [14] |

| Microwave-Assisted | Hydroethanolic (pH 4.35) | Pretreated Seed | 37.5 µg/g | [15] |

Table 2: Purity of this compound at Different Isolation Stages

| Isolation Stage | Achieved Purity | Method | Reference |

| Crude Methanolic Extract | 0.2 - 0.65% | Direct Extraction | [8] |

| Dichloromethane Maceration | ~11% | Solvent Maceration | [8] |

| Post-Flash Chromatography | 70 - 80% | Silica Gel Chromatography | [5] |

| Enriched via Partitioning | ~50% | Solvent Partitioning (CCl₄) | [8] |

| Final Product | >99% | Preparative HPLC | [10] |

Mechanism of Action: Endocrine Disruption

This compound exerts its primary insecticidal effect by interfering with the insect endocrine system, which governs molting and metamorphosis.[2] It acts as an antagonist to ecdysteroids (molting hormones) and disrupts the release of critical neurohormones.[1][16]

The key pathway disrupted is the Prothoracicotropic hormone (PTTH) signaling cascade. In a healthy insect, environmental cues trigger the brain to release PTTH. PTTH then stimulates the prothoracic gland to produce and release ecdysone, which is converted to its active form, 20-hydroxyecdysone (20E), leading to a successful molt. This compound blocks the release of PTTH, thereby halting this entire process.[1][16]

Caption: this compound's disruption of the insect ecdysone signaling pathway.

Conclusion

The discovery and isolation of this compound represent a landmark in the field of natural product chemistry and biopesticide development. The evolution of isolation techniques from laborious, multi-step chromatographic procedures to more efficient methods like flash chromatography and optimized solvent extractions has made pure this compound more accessible for research and commercial formulation. The detailed protocols and quantitative data presented herein serve as a valuable resource for professionals seeking to work with this potent and environmentally significant molecule. A thorough understanding of these isolation principles is essential for maximizing yield and purity, thereby enabling further development of effective and sustainable pest management solutions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ozonebiotech.com [ozonebiotech.com]

- 3. Isolation of a substance that suppresses feeding in locusts - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. datapdf.com [datapdf.com]

- 6. japer.in [japer.in]

- 7. recipp.ipp.pt [recipp.ipp.pt]

- 8. researchgate.net [researchgate.net]

- 9. a-simplified-isolation-procedure-for-azadirachtin - Ask this paper | Bohrium [bohrium.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. Isolation of novel azadirachtins H and I by high-performance liquid chromatography [ouci.dntb.gov.ua]

- 12. synapse.koreamed.org [synapse.koreamed.org]

- 13. colpos.mx [colpos.mx]

- 14. netjournals.org [netjournals.org]

- 15. Optimized microwave-assisted this compound extraction using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Unlocking the Potential of Azadirachtin: A Technical Guide to its Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Azadirachtin, a complex tetranortriterpenoid derived from the neem tree (Azadirachta indica), has long been recognized for its potent biological activities, most notably its insecticidal properties. However, its therapeutic potential extends beyond agriculture, with emerging research demonstrating significant anti-inflammatory and anti-cancer effects. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound and its analogs, offering a comprehensive resource for researchers and professionals in drug discovery and development. We will delve into the critical structural features governing its diverse bioactivities, present quantitative data for comparative analysis, detail key experimental methodologies, and visualize the underlying signaling pathways.

Insecticidal Activity: A Multi-faceted Mode of Action

This compound's primary application lies in its potent insecticidal properties, acting as a growth regulator, antifeedant, and repellent against a broad spectrum of insect pests. Its complex structure has been a subject of extensive research to understand the key determinants of its insecticidal efficacy.

Structure-Activity Relationship Studies

The intricate arrangement of functional groups on the this compound molecule is crucial for its insecticidal activity. The decalin and dihydrofuran ether moieties are considered essential for its biological function. Modifications to various parts of the molecule have provided valuable insights into the SAR. For instance, alterations to the hydroxyl groups have been shown to significantly diminish activity, highlighting their importance in receptor binding or metabolic stability. Conversely, modifications to the tigloyl group at C-1 have a more moderate impact on its insecticidal potency.

Table 1: Quantitative SAR Data of this compound Analogs (Insecticidal Activity)

| Compound/Analog | Insect Species | Bioassay Method | Activity (e.g., LC50, ED50) | Reference |

| This compound A | Plutella xylostella | Leaf-dip | LC50: 0.54 µg/mL | |

| This compound A | Spodoptera littoralis | Topical application | LD50: 1.5 µg/g | |

| 1-Detigloyl-azadirachtin | Heliothis virescens | Diet incorporation | Moderately reduced activity | |

| 11-O-Methyl-azadirachtin | Heliothis virescens | Diet incorporation | Significantly reduced activity | |

| Dihydrothis compound | Schistocerca gregaria | Topical application | Activity comparable to this compound A |

Note: This table is a representative summary. More extensive data can be found in specialized entomological and natural product journals.

Experimental Protocols

1. Synthesis of this compound Analogs:

The total synthesis of this compound is a complex, multi-step process that has been a significant challenge in organic chemistry. The synthesis of analogs typically involves semi-synthetic modifications of the natural product. A general workflow is as follows:

2. Insect Bioassays:

-

Leaf-Dip Bioassay: This method is commonly used to evaluate the efficacy of insecticides against foliage-feeding insects.

-

Prepare serial dilutions of the test compound in an appropriate solvent.

-

Dip leaves of the host plant into the test solutions for a specified duration (e.g., 10-30 seconds).

-

Allow the leaves to air dry.

-

Place the treated leaves in a petri dish or container with the test insects.

-

Record mortality or other relevant parameters (e.g., feeding inhibition) at specified time intervals (e.g., 24, 48, 72 hours).

-

A control group with solvent-treated leaves is run in parallel.

-

-

Topical Application Bioassay: This method assesses the contact toxicity of a compound.

-

Dissolve the test compound in a volatile solvent (e.g., acetone).

-

Apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of the insect using a micro-applicator.

-

Place the treated insects in a clean container with food and water.

-

Assess mortality at predetermined time points.

-

A control group treated with solvent only is included.

-

Anti-inflammatory Activity: Targeting Key Inflammatory Pathways

Recent studies have highlighted the anti-inflammatory potential of this compound and its derivatives, suggesting a role in modulating key signaling pathways involved in the inflammatory response.

Structure-Activity Relationship Studies

The anti-inflammatory SAR of this compound is an emerging area of research. Preliminary findings suggest that the core tetranortriterpenoid skeleton is important for this activity. The presence of specific functional groups likely influences the interaction with molecular targets within inflammatory cascades.

Table 2: Quantitative SAR Data of this compound Analogs (Anti-inflammatory Activity)

| Compound/Analog | In Vitro/In Vivo Model | Assay | Activity (e.g., IC50, % Inhibition) | Reference |

| This compound A | Carrageenan-induced rat paw edema | Paw volume measurement | Significant reduction in edema | |

| Neem Leaf Extract | Lipopolysaccharide (LPS)-stimulated macrophages | Nitric oxide (NO) production | Dose-dependent inhibition of NO | |

| Nimbolide (related limonoid) | Various cancer cell lines | NF-κB activity | Potent inhibition of NF-κB |

Note: This table includes data on this compound and a related, well-studied limonoid to provide a broader perspective.

Signaling Pathway: NF-κB Inhibition

This compound has been shown to exert its anti-inflammatory effects, at least in part, by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. This compound is thought to interfere with the activation of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). By preventing IκB degradation, this compound sequesters NF-κB in the cytoplasm, thereby inhibiting its translocation to the nucleus and the transcription of inflammatory mediators.

Experimental Protocols

1. Carrageenan-Induced Paw Edema in Rodents: This is a widely used in vivo model to assess acute inflammation.

- Administer the test compound (e.g., orally or intraperitoneally) to the animals at various doses.

- After a specific time, inject a sub-plantar injection of carrageenan (a phlogistic agent) into the hind paw of the animals.

- Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) using a plethysmometer.

- Calculate the percentage inhibition of edema for the treated groups compared to the control group (vehicle-treated).

2. In Vitro Nitric Oxide (NO) Assay in Macrophages: This assay measures the anti-inflammatory activity by quantifying the inhibition of NO production in stimulated immune cells.

- Culture macrophages (e.g., RAW 264.7 cell line) in a 96-well plate.

- Pre-treat the cells with different concentrations of the test compound.

- Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

- After incubation, collect the cell supernatant.

- Quantify the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

- Determine the IC50 value for the inhibition of NO production.

Anti-cancer Activity: A Promising Avenue for Drug Discovery

The anti-cancer properties of this compound and related limonoids are gaining increasing attention. These compounds have demonstrated cytotoxic effects against various cancer cell lines, acting through multiple mechanisms, including the induction of apoptosis.

Structure-Activity Relationship Studies

The SAR for the anti-cancer activity of this compound is still under active investigation. The presence of the α,β-unsaturated ketone moiety and other electrophilic centers in the molecule is believed to be important for its cytotoxic effects, potentially through covalent interactions with cellular nucleophiles.

Table 3: Quantitative SAR Data of this compound Analogs (Anti-cancer Activity)

| Compound/Analog | Cancer Cell Line | Assay | Activity (e.g., IC50) | Reference |

| This compound A | HeLa (Cervical Cancer) | MTT Assay | IC50: ~10 µM | |

| Nimbolide | PC-3 (Prostate Cancer) | MTT Assay | IC50: ~2 µM | |

| Nimbolide | MCF-7 (Breast Cancer) | MTT Assay | IC50: ~1.5 µM | |

| Neem Leaf Extract | HCT116 (Colon Cancer) | MTT Assay | IC50 values vary with extract |

Note: This table includes data on this compound and the highly potent related limonoid, nimbolide, to illustrate the potential of this class of compounds.

Signaling Pathway: p53-Independent Apoptosis

Interestingly, this compound has been shown to induce apoptosis in cancer cells through a p53-independent mechanism. This is particularly significant as the p53 tumor suppressor gene is often mutated and non-functional in many human cancers, leading to resistance to conventional therapies. This compound's ability to bypass the p53 pathway suggests its potential as a therapeutic agent for a broader range of cancers. The proposed mechanism involves the inhibition of NF-κB, which can have pro-survival functions in cancer cells. Additionally, this compound has been reported to interact with Mdm2, a negative regulator of p53, although its primary mode of inducing apoptosis appears to be independent of p53 activation.

Experimental Protocols

1. MTT Assay for Cell Viability: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

- Seed cancer cells in a 96-well plate and allow them to adhere overnight.

- Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).

- Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

- Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

- Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

- Calculate the percentage of cell viability and determine the IC50 value.

2. Annexin V/Propidium Iodide (PI) Staining for Apoptosis: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

- Treat cancer cells with the test compound.

- Harvest the cells and wash them with a binding buffer.

- Stain the cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis).

- Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.

Conclusion and Future Directions

The structure-activity relationship studies of this compound have unveiled the remarkable versatility of this natural product. While its insecticidal properties are well-established, its potential as an anti-inflammatory and anti-cancer agent presents exciting opportunities for drug discovery. Future research should focus on the synthesis and biological evaluation of a wider range of analogs to further refine the SAR for these therapeutic activities. A deeper understanding of its molecular targets and mechanisms of action will be crucial for the rational design of novel, potent, and selective therapeutic agents derived from the this compound scaffold. This technical guide serves as a foundational resource to inspire and support these future endeavors.

Azadirachtin's Antifeedant Properties Against Spodoptera frugiperda: A Technical Guide

Introduction

Spodoptera frugiperda (J.E. Smith), commonly known as the fall armyworm (FAW), is a highly polyphagous and migratory insect pest that poses a significant threat to global agriculture, particularly to maize, rice, sorghum, and cotton crops.[1] The larval stage of this pest is notoriously voracious, capable of causing extensive defoliation and economic damage. In response to the growing concerns over synthetic pesticide resistance and environmental impact, research into botanical insecticides has intensified. Among these, Azadirachtin, a complex tetranortriterpenoid limonoid derived from the seeds of the neem tree (Azadirachta indica), has emerged as a potent biopesticide.[2][3] This technical guide provides an in-depth examination of the antifeedant properties of this compound against S. frugiperda, detailing its mechanisms of action, summarizing quantitative efficacy data, and outlining key experimental protocols for its evaluation.

Mechanism of Action

This compound's efficacy as an antifeedant against S. frugiperda is multifaceted, involving both primary and secondary effects that disrupt normal feeding behavior and physiological processes.

Primary Antifeedant Effect: Chemosensory Disruption

The primary antifeedant action of this compound is immediate and occurs at the peripheral chemosensory level.[4]

-

Deterrent Receptor Stimulation: this compound acts on gustatory (taste) chemoreceptors located in the mouthparts and antennae of the larvae. It stimulates specialized "deterrent" neurons that perceive the compound as noxious, triggering an immediate cessation of feeding.[4]

-

Phagostimulant Receptor Blocking: Simultaneously, this compound can block the action of chemoreceptors that respond to phagostimulants (feeding stimulants) present in the host plant. This interference prevents the larva from recognizing the plant as a viable food source.[4]

-

Sensory Damage: Studies have shown that this compound can cause physical damage to the chemosensory organs of S. frugiperda. For instance, treatment with 1 mg/L of this compound resulted in the contraction of antennae into the antennal fossa and damage, such as folding and fracturing, to the sensillum basiconicum, a key chemosensory organ.[5][6] This damage further impairs the larva's ability to assess its food.

Secondary Antifeedant Effect: Systemic and Hormonal Disruption

Upon ingestion, even in sublethal amounts, this compound exerts secondary, systemic effects that further deter feeding and disrupt development.[7][2]

-

Hormonal Interference: this compound's structure mimics that of ecdysteroids, the insect molting hormones. It interferes with the endocrine system by inhibiting the release of morphogenetic peptides from the brain, which in turn blocks the synthesis of ecdysteroids and regulates the release of juvenile hormone (JH).[4] This disruption leads to abnormal molting, growth inhibition, and ultimately, a reduction in feeding activity.[2][8]

-

Gut Motility Inhibition: The compound can also act on the muscles of the gut, inhibiting peristalsis and causing food to be retained in the foregut. This leads to a feeling of satiety and prevents further feeding.[4]

-

General Toxicity: this compound also exhibits cytotoxic effects, such as necrotizing the fat body and inhibiting mitosis, which contribute to the overall decline in the insect's health and its ability to feed.[4]

Quantitative Data on Efficacy

The following tables summarize key quantitative data from studies evaluating the effects of this compound on S. frugiperda.

Table 1: Mortality Rate of S. frugiperda Larvae After 3 Days of Feeding on this compound-Treated Maize Leaves

| This compound Concentration (mg/L) | Mean Mortality Rate (%) | Data Source |

| 0 (Control) | 8.33% | [6][9] |

| 1.0 | 11.67% | [6][9] |

| 20.0 | 51.67% | [6][9] |

Note: A dose-dependent increase in mortality was observed, with significant effects at higher concentrations.[9]

Table 2: Antifeedant Effect of this compound (1 mg/L) on S. frugiperda Larval Feeding Behavior

| Treatment Group | Mean Leaf Consumption Rate (after 24h) | Data Source |

| Control (Untreated Leaves) | 66.67% | [6] |

| This compound-Treated Leaves | 5.00% | [6] |

Note: This demonstrates a potent antifeedant activity, with over a 13-fold reduction in leaf consumption compared to the control.

Table 3: Ovicidal Effect of this compound on S. frugiperda Egg Masses

| This compound Concentration (mg/L) | Egg Mass Mortality Rate (%) | Data Source |

| 1000 | 12 - 31% | [10] |

Note: Besides its antifeedant effects on larvae, this compound also shows moderate ovicidal activity.[10]

Experimental Protocols

Accurate assessment of antifeedant properties relies on standardized bioassays. The following are detailed protocols for common methods used to evaluate this compound's effects on S. frugiperda.

No-Choice Leaf Disc Bioassay

This method assesses the intrinsic deterrence and toxicity of a compound by forcing the insect to feed on a treated substrate.[11][12]

Objective: To quantify food consumption and mortality when larvae have no alternative food source.

Materials:

-

S. frugiperda larvae (e.g., 3rd instar), pre-starved for 4-24 hours.[1][6]

-

Fresh host plant leaves (e.g., maize).[1]

-

This compound stock solution of known concentration.

-

Solvent control (e.g., acetone or ethanol).[1]

-

Petri dishes (9 cm diameter).[1]

-

Leaf area meter or graph paper for measuring consumption.[1]

-

Fine paintbrush.

Procedure:

-

Preparation of Leaf Discs: Excise leaf discs of a standard size (e.g., 4 cm diameter) from fresh maize leaves.[1]

-

Treatment Application: Prepare serial dilutions of the this compound stock solution. Uniformly spray or dip the leaf discs in the respective this compound concentrations for a set time (e.g., 20 seconds).[1] A separate set of discs should be treated with the solvent alone to serve as the control.

-

Drying: Allow the treated leaf discs to air-dry completely at room temperature to ensure solvent evaporation.

-

Bioassay Setup: Place one treated leaf disc in the center of a Petri dish.

-

Larval Introduction: Using a fine paintbrush, place a single pre-starved larva in each Petri dish.[1]

-

Incubation: Maintain the Petri dishes under controlled laboratory conditions (e.g., 25±2°C, 65±5% RH, 16:8 L:D photoperiod).[13]

-

Data Collection: After a specified period (e.g., 24, 48, and 72 hours), measure the uneaten area of the leaf disc.[1] Larval mortality should also be recorded.

-

Calculation: Calculate the Antifeedant Activity (%) using a standard formula, such as:

-

Antifeedant Activity (%) = [(C - T) / (C + T)] x 100

-

Where C is the area consumed in the control and T is the area consumed in the treatment.

-

Dual-Choice (Paired) Bioassay

This method assesses feeding preference and behavioral deterrence by offering larvae a choice between treated and untreated food sources.[14]

Objective: To determine if S. frugiperda larvae actively avoid this compound-treated food.

Materials:

-

Same as for the no-choice assay.

-

Petri dishes or larger arenas.

Procedure:

-

Preparation of Leaf Discs: Prepare two sets of leaf discs: one treated with a specific this compound concentration and one treated with the solvent control.

-

Bioassay Setup: Place one treated and one untreated leaf disc equidistant from the center in a single Petri dish.

-

Larval Introduction: Release one or more pre-starved larvae in the center of the Petri dish, ensuring they are not placed closer to either disc.

-

Incubation: Maintain the assays under controlled conditions.

-

Data Collection: At set intervals (e.g., 1, 6, 16 hours), record the number of larvae on each leaf disc.[14] After 24 hours, measure the area consumed from both the treated and control discs.

-

Calculation:

-

Preference: Analyze the larval distribution using a chi-square test to determine if there is a significant preference for the untreated disc.[15]

-

Feeding Deterrence: Calculate a Relative Consumption Index (RCI) or similar metric to quantify the difference in consumption between the two discs.

-

Conclusion

This compound exhibits potent antifeedant properties against Spodoptera frugiperda, operating through a dual mechanism of immediate chemosensory deterrence and secondary systemic disruption of hormonal and digestive functions.[7][4] Quantitative studies confirm its ability to significantly reduce food consumption and increase mortality in a dose-dependent manner.[6][9] The standardized bioassay protocols detailed herein provide a robust framework for researchers to further evaluate the efficacy of this compound-based formulations. Given its multifaceted mode of action, which may slow the development of resistance, this compound stands out as a valuable component for integrated pest management (IPM) programs aimed at controlling this devastating agricultural pest.[2][6]

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. Progress on Azadirachta indica Based Biopesticides in Replacing Synthetic Toxic Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound-Based Insecticide: Overview, Risk Assessments, and Future Directions [frontiersin.org]

- 4. bioone.org [bioone.org]

- 5. researchgate.net [researchgate.net]

- 6. Using this compound to Transform Spodoptera frugiperda from Pest to Natural Enemy [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Using this compound to Transform Spodoptera frugiperda from Pest to Natural Enemy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in Control Strategies against Spodoptera frugiperda. A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. entomoljournal.com [entomoljournal.com]

- 12. researchgate.net [researchgate.net]

- 13. entomoljournal.com [entomoljournal.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Neuroendocrine Disruption by Azadirachtin in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azadirachtin, a tetranortriterpenoid derived from the neem tree (Azadirachta indica), is a potent insect growth regulator renowned for its multifaceted mechanism of action. A primary mode of its activity involves the profound disruption of the insect neuroendocrine system. This guide provides a detailed technical overview of the mechanisms, physiological consequences, and experimental methodologies associated with this compound-induced neuroendocrine disruption. By interfering with the synthesis and release of key developmental hormones, including ecdysteroids and juvenile hormone (JH), this compound leads to catastrophic failures in molting, metamorphosis, and reproduction. This document synthesizes quantitative data from various studies, outlines detailed experimental protocols for research, and provides visual diagrams of the key pathways and workflows to facilitate a deeper understanding for researchers in entomology, toxicology, and insecticide development.

Mechanism of Neuroendocrine Disruption

This compound's primary neuroendocrine action is the blockade of the release of neurosecretory peptides from the brain-corpus cardiacum complex. This interference disrupts the two principal hormonal axes that govern post-embryonic development and reproduction in insects: the Prothoracicotropic hormone (PTTH)-Ecdysone axis and the Allatotropin-Juvenile Hormone (JH) axis.

1.1 Interference with the PTTH-Ecdysone Axis this compound inhibits the release of PTTH from neurosecretory cells in the brain. PTTH is the neuropeptide responsible for stimulating the prothoracic glands to synthesize and secrete ecdysone, the precursor to the active molting hormone, 20-hydroxyecdysone (20E). By blocking PTTH release, this compound effectively suppresses the hemolymph ecdysteroid titer, preventing the peaks required to initiate molting and metamorphosis[1][2]. A drastic reduction in hemolymph ecdysteroid titers has been reported in species like Rhodnius prolixus following a single dose of this compound[1]. Furthermore, this compound has been shown to inhibit the activity of ecdysone 20-monooxygenase, the enzyme that converts ecdysone to its more active form, 20E[1]. This dual action—suppressing both the synthesis and activation of the molting hormone—leads to developmental arrest, molting failures, and the formation of larval-pupal intermediates.

1.2 Interference with the Allatotropin-JH Axis In a similar manner, this compound hinders the release of allatotropins, neuropeptides that stimulate the corpora allata to synthesize and release JH[1][2]. Juvenile hormone is critical for preventing metamorphosis during larval stages and for regulating vitellogenesis (yolk protein synthesis) in adult females. By reducing JH titers, this compound can induce premature metamorphosis in larvae and cause sterility in adults[1][3]. The antagonist action of this compound on both ecdysteroids and JH accounts for its potent sterilizing and insect growth disruptor (IGD) effects[3].

1.3 Cytotoxic Effects on Endocrine Glands Beyond disrupting signaling, this compound exerts direct cytotoxic effects on the endocrine glands themselves. Ultrastructural studies using transmission electron microscopy (TEM) have revealed degenerative changes in the prothoracic gland, corpus allatum, and corpus cardiacum. These changes include the appearance of pycnotic nuclei, vacuolization of the cytoplasm, and a reduction in organelles essential for hormone synthesis, such as the smooth endoplasmic reticulum[4]. These cytopathological effects contribute to a generalized failure of the neuroendocrine system.

Signaling Pathway Diagram

References

Azadirachtin's Disruption of Vitellogenesis in Female Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitellogenesis, the process of yolk protein synthesis and deposition, is a critical phase in the reproductive cycle of female insects. Its disruption presents a potent strategy for insect population control. Azadirachtin, a tetranortriterpenoid derived from the neem tree (Azadirachta indica), has demonstrated significant inhibitory effects on this vital physiological process. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound impedes vitellogenesis. It summarizes key quantitative data from various studies, outlines detailed experimental protocols for investigating these effects, and presents visual representations of the implicated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of novel, targeted insect control agents.

Introduction

The intricate process of vitellogenesis involves the synthesis of vitellogenin (Vg), a yolk protein precursor, primarily in the fat body of the female insect. Vg is then released into the hemolymph and subsequently taken up by developing oocytes through receptor-mediated endocytosis.[1] This process is tightly regulated by two principal hormones: Juvenile Hormone (JH) and ecdysteroids, most notably 20-hydroxyecdysone (20E).[2] this compound exerts its inhibitory effects by interfering with the synthesis, release, and signaling pathways of these crucial hormones.[3][4] This guide will dissect the multifaceted role of this compound in disrupting the delicate hormonal orchestration of vitellogenesis.

Molecular Mechanism of Action

This compound's primary mode of action in inhibiting vitellogenesis is through the disruption of the insect's endocrine system.[3] This interference occurs at multiple levels, affecting both juvenile hormone and ecdysteroid pathways.

Interference with Ecdysteroid Synthesis and Signaling

Ecdysteroids, synthesized in the prothoracic glands during larval stages and in the ovaries of adult females, are essential for molting and reproduction.[5] this compound disrupts ecdysteroid homeostasis in several ways:

-

Inhibition of Ecdysone Synthesis: this compound can block the release of prothoracicotropic hormone (PTTH) from the brain, a neuropeptide that stimulates the prothoracic glands to produce ecdysone.[6]

-

Inhibition of Ecdysone 20-Monooxygenase: Studies have shown that this compound can inhibit the activity of ecdysone 20-monooxygenase, the enzyme responsible for converting the less active ecdysone into the highly active 20-hydroxyecdysone (20E).[7][8] This dose-dependent inhibition has been observed in various insect species.[7]

-

Downregulation of Ecdysone-Responsive Genes: By reducing the levels of 20E, this compound treatment leads to the downregulation of genes that are responsive to this hormone, further disrupting the signaling cascade necessary for normal vitellogenesis.[9]

Interference with Juvenile Hormone Synthesis and Signaling

Juvenile hormone, secreted by the corpora allata, plays a pivotal role in regulating metamorphosis and, in many adult insects, stimulating vitellogenin synthesis.[10] this compound's impact on JH includes:

-

Inhibition of JH Biosynthesis: this compound can interfere with the neuroendocrine regulation of the corpora allata, leading to a reduction in JH biosynthesis.[4] This effect can be rescued by the application of exogenous JH, indicating a direct link between this compound's action and JH deficiency.[11]

-

Disruption of JH-mediated Vitellogenin Gene Expression: In many insect species, JH is the primary hormone responsible for inducing the expression of the vitellogenin gene in the fat body. By lowering JH titers, this compound effectively suppresses the synthesis of this essential yolk protein precursor.[12]

The interplay between these hormonal disruptions creates a cascade of effects that ultimately halts oocyte development and maturation.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies, illustrating the dose-dependent effects of this compound on key parameters of vitellogenesis and reproduction in different insect species.

Table 1: Effects of this compound on Fecundity and Ovarian Development

| Insect Species | This compound Dose/Concentration | Observed Effects | Reference |

| Locusta migratoria migratorioides | 10 µg (single injection) | Arrest of terminal oocyte maturation and inhibition of oviposition. | [7] |

| Drosophila melanogaster | LD50 (0.63 µg, topical application) | Number of oocytes per ovary decreased by 16.1%; volume of basal oocytes decreased by 32.4%. | [13] |

| Ceraeochrysa claveri | 36 mg/L and 60 mg/L (ingestion) | Significant reduction in the size of developing ovarian follicles. | [14] |

| Aphis glycines | Direct spray | 80% nymphal mortality with this compound formulation. | [15] |

| Helicoverpa armigera | Diet containing AzaA | Significant mortality, growth retardation, and reduced larval mass. | [16] |

| Rhagoletis indifferens | >0.5% in diet | Total suppression of egg development. | [17] |

Table 2: Effects of this compound on Hormonal Titers

| Insect Species | This compound Treatment | Effect on Hormone Titers | Reference |

| Locusta migratoria | 10 µg injection | Drastic fall in ecdysteroid levels. | [7] |

| Apis mellifera | Topical application | Delay in the appearance of vitellogenin, which is normally correlated with a rise in JH. | [12] |

| General observation | Varies with species and dose | Reduction in JH titers. | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on insect vitellogenesis.

Quantification of Ecdysteroids by Radioimmunoassay (RIA)

Objective: To measure the concentration of ecdysteroids in the hemolymph or whole-body extracts of this compound-treated and control insects.

Protocol:

-

Sample Preparation:

-

Hemolymph: Collect hemolymph from chilled insects into a tube containing a small amount of phenylthiourea to prevent melanization. Centrifuge to remove hemocytes.

-

Whole-body extract: Homogenize whole insects or specific tissues in 70% methanol. Centrifuge to pellet debris.

-

-

Extraction:

-

To the supernatant from either preparation, add an equal volume of chloroform and vortex thoroughly.

-

Centrifuge to separate the phases. The upper aqueous/methanolic phase contains the ecdysteroids.

-

Dry the ecdysteroid-containing phase under a stream of nitrogen gas.

-

-

Radioimmunoassay:

-

Reconstitute the dried extract in RIA buffer.

-

In a microtiter plate, add the reconstituted sample, a known amount of radiolabeled ecdysone (e.g., [³H]ecdysone), and a specific anti-ecdysteroid antibody.

-

Incubate the plate to allow for competitive binding between the labeled and unlabeled ecdysteroids for the antibody.

-

Precipitate the antibody-bound ecdysteroids using a secondary antibody or protein A/G beads.

-

Centrifuge and discard the supernatant.

-

Measure the radioactivity of the pellet using a scintillation counter.

-

-

Data Analysis:

-

Construct a standard curve using known concentrations of unlabeled ecdysone.

-

Determine the ecdysteroid concentration in the samples by comparing their radioactivity to the standard curve.[18]

-

Quantification of Vitellogenin by SDS-PAGE and Densitometry

Objective: To quantify the amount of vitellogenin in the hemolymph and ovaries of treated and control insects.

Protocol:

-

Sample Collection:

-

Collect hemolymph as described in the RIA protocol.

-

Dissect ovaries in a cold physiological saline solution.

-

-

Protein Extraction:

-

Homogenize ovaries in a lysis buffer containing protease inhibitors.

-

Determine the total protein concentration of both hemolymph and ovarian extracts using a standard protein assay (e.g., Bradford or BCA assay).

-

-

SDS-PAGE:

-

Mix a standardized amount of protein from each sample with Laemmli sample buffer and heat to denature the proteins.

-

Load the samples onto a polyacrylamide gel (the percentage of which will depend on the size of the vitellogenin subunits).

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Staining and Densitometry:

-

Stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive silver stain.

-

Destain the gel to visualize the protein bands.

-

Image the gel and use densitometry software to quantify the intensity of the vitellogenin bands. Vitellogenin subunits typically have high molecular weights and can be identified based on their size and abundance in female-specific samples.[9][19]

-

Ultrastructural Analysis of Ovaries by Transmission Electron Microscopy (TEM)

Objective: To observe the morphological changes in the oocytes and surrounding follicular cells of this compound-treated insects at the subcellular level.

Protocol:

-

Fixation:

-

Dissect ovaries in a fixative solution (e.g., 2.5% glutaraldehyde in a cacodylate or phosphate buffer) and fix for several hours at 4°C.

-

-

Post-fixation and Staining:

-

Wash the tissues in buffer and post-fix in 1% osmium tetroxide.

-

Stain the tissues en bloc with uranyl acetate to enhance contrast.

-

-

Dehydration and Embedding:

-

Dehydrate the tissues through a graded series of ethanol concentrations.

-

Infiltrate and embed the tissues in an epoxy resin.

-

-

Sectioning and Viewing:

-

Cut ultra-thin sections (60-90 nm) using an ultramicrotome.

-

Mount the sections on copper grids.

-

Stain the sections with lead citrate.

-

Examine the sections under a transmission electron microscope to observe the ultrastructure of the oocytes, yolk granules, and follicular epithelium.[3]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the general workflows for the experimental protocols described above.

Caption: this compound's inhibitory effects on hormonal signaling pathways.

Caption: Workflow for Ecdysteroid Radioimmunoassay (RIA).

Caption: Workflow for Vitellogenin Quantification via SDS-PAGE.

Conclusion

This compound's potent inhibitory effect on vitellogenesis in female insects is a result of its complex interference with the endocrine system. By disrupting the synthesis and signaling of both juvenile hormone and ecdysteroids, this compound effectively halts the production and uptake of vitellogenin, leading to reproductive failure. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the precise molecular targets of this compound and for the development of new, environmentally sound insect control strategies. The continued investigation of such natural compounds is paramount for the future of sustainable agriculture and public health.

References

- 1. Protocol for in vivo tracking of lipoproteins in developing oocytes of multiple species of Chagas disease vectors using fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. static.igem.org [static.igem.org]

- 3. bioone.org [bioone.org]

- 4. d-nb.info [d-nb.info]

- 5. Steroid hormone ecdysone deficiency stimulates preparation for photoperiodic reproductive diapause | PLOS Genetics [journals.plos.org]

- 6. Rapid Assessment of Insect Steroid Hormone Entry Into Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | this compound-Based Insecticide: Overview, Risk Assessments, and Future Directions [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Purification and characterization of honey bee vitellogenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bento.bio [bento.bio]

- 11. Effect of this compound on vitellogenesis of Labidura riparia (Insect Dermaptera) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of juvenile hormone and ecdysone on the timing of vitellogenin appearance in hemolymph of queen and worker pupae of Apis mellifera - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound effects on mating success, gametic abnormalities and progeny survival in Drosophila melanogaster (Diptera) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. orgprints.org [orgprints.org]

- 16. This compound-A from Azadirachta indica Impacts Multiple Biological Targets in Cotton Bollworm Helicoverpa armigera - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. experts.illinois.edu [experts.illinois.edu]

- 19. Molecular Characterization of Vitellogenin and Its Receptor in Spodoptera frugiperda (J. E. Smith, 1797), and Their Function in Reproduction of Female - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Development of Stable Azadirachtin Formulations

Introduction

Azadirachtin, a complex tetranortriterpenoid derived from the seeds of the neem tree (Azadirachta indica), is a potent biopesticide renowned for its antifeedant, insect growth regulatory, and repellent properties.[1][2] Its biodegradability and low toxicity to non-target organisms make it an excellent alternative to synthetic chemical pesticides in integrated pest management (IPM) and organic agriculture.[1][3] However, the commercial success of this compound is often hampered by its inherent instability. The molecule is highly susceptible to degradation when exposed to various environmental factors such as UV light, heat, moisture, and non-optimal pH conditions.[4] This instability presents a significant challenge for developing shelf-stable formulations that maintain efficacy in the field.

These application notes provide a comprehensive overview of the factors affecting this compound stability and outline modern formulation strategies to mitigate degradation. Detailed protocols for the analysis, stability testing, and field application of this compound formulations are provided for researchers and professionals in the field.

Application Notes: Strategies for Stable Formulations

The primary goal in formulating this compound is to protect its complex structure from degradation pathways. Key environmental factors that accelerate degradation include water (hydrolysis), UV light (photolysis), temperature, and pH. This compound is most stable in mildly acidic conditions (pH 4-6) and degrades rapidly in alkaline or strongly acidic solutions.[1][4]

1. Solvent System Optimization The choice of solvent is critical for stability. Protic solvents, especially those with acidic or basic functional groups, can decrease the storage stability of this compound.[5]

-

Aprotic Solvents : Formulations are more stable when the solvent system comprises over 50% aprotic solvents with water content below 15%.[5][6]

-

Alcohols : Alcoholic solvent systems (greater than 50%) can be used, provided the water content is kept very low, typically below 5%.[5]

-

Solid Formulations : Reducing volatile polar solvents to 5% or less and water to 1% or less in solid preparations significantly enhances storage stability.[6]